molecular formula C13H16N2O B14806753 3-Tert-butyl-4-cyclopropoxypicolinonitrile

3-Tert-butyl-4-cyclopropoxypicolinonitrile

Cat. No.: B14806753
M. Wt: 216.28 g/mol
InChI Key: UUVPVECWQPYHGB-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C13H16N2O It is a derivative of picolinonitrile, featuring a tert-butyl group at the third position and a cyclopropoxy group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-cyclopropoxypicolinonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the alkylation of picolinonitrile with tert-butyl bromide in the presence of a base such as potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired biaryl structure. The use of continuous flow reactors allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

3-Tert-butyl-4-cyclopropoxypicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenol: Similar in having a tert-butyl group, but differs in the core structure.

    3,5-Di-tert-butyl-4-hydroxytoluene: Shares the tert-butyl group but has different functional groups and applications.

    4-Tert-butyl-3-iodoheptane: Another tert-butyl derivative with distinct chemical properties.

Uniqueness

3-Tert-butyl-4-cyclopropoxypicolinonitrile is unique due to its combination of a picolinonitrile core with tert-butyl and cyclopropoxy substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-tert-butyl-4-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2,3)12-10(8-14)15-7-6-11(12)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3

InChI Key

UUVPVECWQPYHGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CN=C1C#N)OC2CC2

Origin of Product

United States

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